N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS: 892857-75-9) is a heterocyclic compound with the molecular formula C₁₉H₁₃N₃O₅S and a molecular weight of 395.4 g/mol. Its structure features a [1,3]dioxolo[4,5-f][1,3]benzothiazole core fused with a benzamide moiety substituted by a 2,5-dioxopyrrolidin-1-yl group.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c23-16-5-6-17(24)22(16)11-3-1-10(2-4-11)18(25)21-19-20-12-7-13-14(27-9-26-13)8-15(12)28-19/h1-4,7-8H,5-6,9H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDZYFXHKKUFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331859 | |
| Record name | N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
892857-75-9 | |
| Record name | N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a benzamide core substituted with a dioxolo-benzothiazole moiety and a pyrrolidine derivative. The molecular formula is , and its molecular weight is approximately 383.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.4 g/mol |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the dioxolo-benzothiazole moiety followed by the introduction of the pyrrolidine group. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Ion Channel Modulation
Research has shown that related benzothiazole compounds exhibit inhibitory activity against voltage-gated potassium channels (Kv1.3). One study reported that certain analogs displayed potency comparable to established Kv1.3 inhibitors like PAP-1 when evaluated using the IonWorks patch clamp assay . This suggests potential applications in treating autoimmune diseases where Kv1.3 channels play a critical role.
Toxicity Studies
Toxicity assessments using zebrafish embryos indicated that some derivatives exhibit low toxicity levels, making them suitable candidates for further development in therapeutic applications . The acute toxicity was classified as low with an effective concentration (EC50) demonstrating safety profiles conducive for further pharmacological evaluation.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Molecular Sciences investigated the anticancer efficacy of benzothiazole derivatives similar to this compound. The findings showed that these compounds effectively inhibited the growth of breast cancer cells with IC50 values in the low micromolar range. The mechanism was attributed to the activation of apoptotic pathways and inhibition of key survival signals .
Case Study 2: Ion Channel Inhibition
In another research effort focusing on ion channel modulation, a series of benzothiazole-based compounds were synthesized and tested for their ability to inhibit Kv1.3 channels. The results demonstrated that the most potent analogs had IC50 values comparable to those of known inhibitors like PAP-1. This positions this compound as a promising lead compound for developing new therapies for autoimmune conditions .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles : Compound X and MLS000684948 share the [1,3]dioxolo-benzothiazole motif, but MLS000684948 incorporates a dimethylsulfamoyl group and a hydrochloride salt, enhancing polarity and likely solubility . In contrast, the isoindole derivative in replaces benzothiazole with an isoindole ring, optimized for pesticidal activity .
Comparatively, MLS000684948’s dimethylsulfamoyl group may confer metabolic stability .
Applications : While Compound X’s biological role is unspecified, structural analogs like the isoindole derivative () are explicitly designed as pesticides, and triazine-pyrrolidine hybrids () may target enzymes via H-bonding interactions .
Research Implications
- Drug Design : The 2,5-dioxopyrrolidin group in Compound X could serve as a Michael acceptor, enabling covalent binding to biological targets—a feature absent in MLS000684948 and the triazine analog .
- Agrochemical Potential: The isoindole derivative’s pesticidal efficacy highlights the versatility of [1,3]dioxolo-fused systems, suggesting Compound X might be repurposed for similar applications with structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
